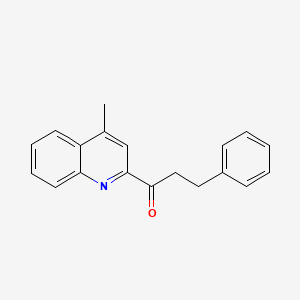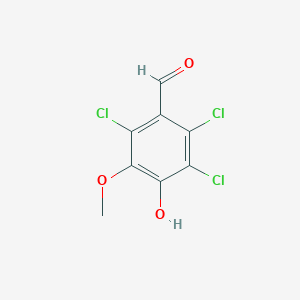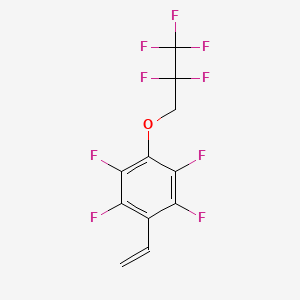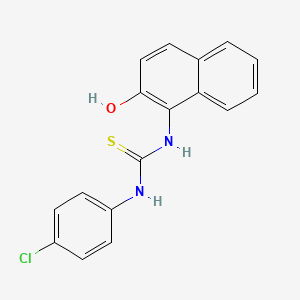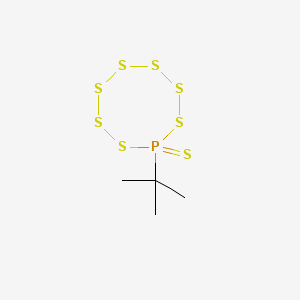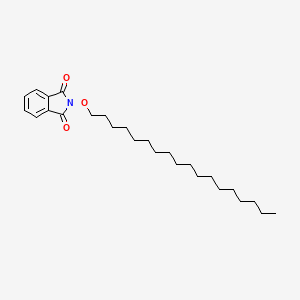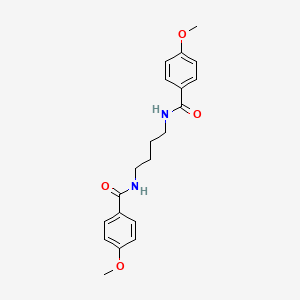
Benzamide, N,N'-1,4-butanediylbis[4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N’-1,4-butanediylbis[4-methoxy-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two benzamide groups connected by a 1,4-butanediyl linker, with methoxy groups attached to the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,4-butanediylbis[4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with 1,4-butanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N,N’-1,4-butanediylbis[4-methoxy- may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide groups can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the design of molecular probes and inhibitors for biochemical studies.
Medicine: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- has potential applications in medicinal chemistry. It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers with enhanced properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N,N’-1,4-butanediylbis[4-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and benzamide moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for various chemical syntheses.
N,N’-1,4-Butanediylbis(2-{[(E)-(4-methoxybenzylidene)amino]oxy}acetamide): A related compound with similar structural features but different functional groups.
N,N’-1,4-Butanediylbis[4-(2-methyl-2-propanyl)benzamide]: Another structurally related compound with different substituents on the benzene rings.
Uniqueness: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- is unique due to the presence of both methoxy groups and a 1,4-butanediyl linker, which confer specific chemical and biological properties
Propiedades
Número CAS |
122226-95-3 |
|---|---|
Fórmula molecular |
C20H24N2O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[4-[(4-methoxybenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C20H24N2O4/c1-25-17-9-5-15(6-10-17)19(23)21-13-3-4-14-22-20(24)16-7-11-18(26-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
VYAAZDOZEPCRKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
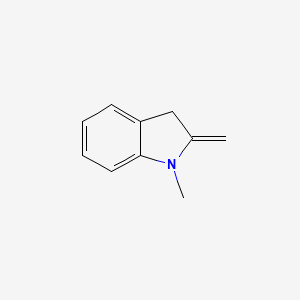
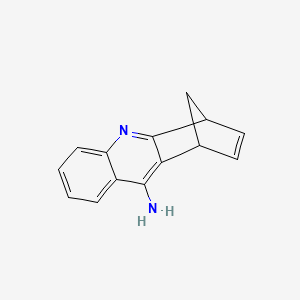
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
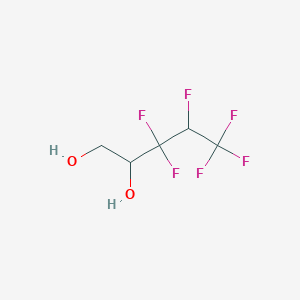
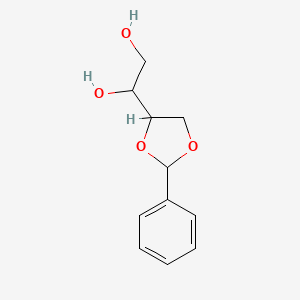
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
